2-(Benzylsulfanyl)benzaldehyde
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Overview
Description
2-(Benzylsulfanyl)benzaldehyde is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(Benzylsulfanyl)benzaldehyde consists of a benzene ring attached to a formyl group (aldehyde) and a benzylsulfanyl group . The exact structure can be found in various chemical databases .Scientific Research Applications
Catalysis and Synthesis
2-(Benzylsulfanyl)benzaldehyde is closely related to benzaldehyde, an important chemical in various industries. Research shows that benzaldehyde and its derivatives are crucial in the development of catalysts and synthesis processes. For instance, Sharma et al. (2012) explored the oxidative properties of mesoporous Ti-SBA-15 treated with chlorosulfonic acid, enhancing the conversion of benzyl alcohol to benzaldehyde (Sharma, Soni, & Dalai, 2012). Similarly, Boga et al. (2014) reported a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation (Boga, Alhassan, & Hesk, 2014).
Industrial Applications
Benzaldehyde derivatives find extensive applications in industries such as food, cosmetics, and pharmaceuticals. Iraqui et al. (2020) described the use of NiFe2O4 nanoparticles as catalysts in the selective oxidation of benzyl alcohol to benzaldehyde, demonstrating their industrial applicability (Iraqui, Kashyap, & Rashid, 2020). Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, highlighting its significant role in the flavor industry (Craig & Daugulis, 2013).
Photocatalytic Systems
The role of benzaldehyde derivatives in photocatalytic systems is also noteworthy. Marotta et al. (2011) investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using a TiO2/Cu(II)/UV solar system, underscoring the environmental significance of these processes (Marotta et al., 2011).
Educational Applications
Furthermore, benzaldehyde derivatives are used in educational settings to demonstrate green chemistry principles. Verdía et al. (2017) described an undergraduate project involving the synthesis of 3-(methoxycarbonyl)coumarin, using benzaldehyde in a Knoevenagel condensation reaction (Verdía, Santamarta, & Tojo, 2017).
Environmental Impact
The environmental impact of benzaldehyde derivatives is also a subject of study. Sankar et al. (2014) explored the paradox of benzaldehyde oxidation, providing insights into its stability and reactivity, which are essential for environmental and industrial applications (Sankar et al., 2014).
properties
IUPAC Name |
2-benzylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVKTJBDZNJLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)benzaldehyde |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.